molecular formula C26H30N4O2S B2648369 N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173763-76-2

N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2648369
CAS No.: 1173763-76-2
M. Wt: 462.61
InChI Key: BOWYWXWCLSFSIG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C26H30N4O2S and its molecular weight is 462.61. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-5-9-21-25(32)30-23(28-21)19-10-7-8-11-20(19)29-26(30)33-22(6-2)24(31)27-18-14-12-17(13-15-18)16(3)4/h7-8,10-16,21-22H,5-6,9H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWYWXWCLSFSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an isopropylphenyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities. The presence of the thioether linkage may enhance its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Many quinazoline derivatives have shown promising anticancer properties. For instance, studies on related compounds indicate that they can inhibit critical pathways involved in cancer cell proliferation and survival, particularly through the inhibition of PI3K and HDAC enzymes .
  • Antimicrobial Properties : Compounds derived from quinazoline scaffolds have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, targeting specific kinases or proteases that are crucial in various signaling pathways. This activity is significant in the context of diseases such as cancer and inflammatory disorders .

In Silico Studies

In silico studies have been employed to predict the bioactivity and toxicity profiles of similar compounds. These studies often utilize computational methods to assess molecular properties and interactions with biological targets. For example, derivatives of quinazoline were evaluated for their drug-like properties based on Lipinski's rule of five, which assesses molecular weight, lipophilicity, and hydrogen bond donors/acceptors .

Case Studies

A notable study involved the synthesis and evaluation of various quinazoline derivatives for their anticancer activity. These compounds were tested against several cancer cell lines, showing potent antiproliferative effects while exhibiting low cytotoxicity towards normal cells. The lead compounds demonstrated selectivity for specific cancer types, indicating potential for targeted therapy .

Research Findings Summary Table

Activity Mechanism Reference
AnticancerInhibition of PI3K and HDAC
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionTargeting kinases/proteases
Drug-like PropertiesLipinski's rule compliance

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure that includes:

  • A butanamide backbone
  • An imidazoquinazoline moiety
  • A thioether linkage

This structural complexity contributes to its biological activities and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
  • Case Studies :
    • A study demonstrated that derivatives of imidazoquinazoline showed selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values ranging from 1.9 to 7.52 µg/mL .
    • Another investigation highlighted the potential of quinazoline derivatives in inhibiting tumor growth through the modulation of cell cycle progression and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Antibacterial Studies : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant zones of inhibition .
  • Antifungal Activity : In addition to antibacterial effects, compounds derived from similar structures have exhibited antifungal properties against Candida albicans and Penicillium chrysogenum, indicating a broad spectrum of antimicrobial activity .

Antiparasitic Activity

Emerging research suggests potential antiparasitic applications:

  • Protozoal Infections : Compounds with similar structural features have been evaluated for their efficacy against protozoal infections, including those caused by Entamoeba histolytica. The presence of specific functional groups has been linked to enhanced activity against these pathogens .

Summary of Findings

The following table summarizes the findings related to the applications of this compound:

ApplicationActivity TypeTarget Organisms/CellsKey Findings
AnticancerCytotoxicityMCF-7, HCT116IC50 values between 1.9–7.52 µg/mL
AntimicrobialBacterialMycobacterium smegmatis, Pseudomonas aeruginosaSignificant inhibition observed
FungalCandida albicansEffective antifungal activity noted
AntiparasiticProtozoalEntamoeba histolyticaPromising results against protozoal infections

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